molecular formula C26H28N2O2 B3543836 N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE

N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE

Cat. No.: B3543836
M. Wt: 400.5 g/mol
InChI Key: CEFVPIYNJCTUOO-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE is a complex organic compound with a unique structure that includes benzyl groups and a dimethylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with benzyl chloride to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylbenzamide
  • N,N-Diethylbenzamide
  • N-Methoxy-N-methylbenzamide

Uniqueness

N~1~,N~1~-DIBENZYL-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE is unique due to its specific combination of benzyl and dimethylpropanoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N-dibenzyl-2-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-26(2,3)25(30)27-23-17-11-10-16-22(23)24(29)28(18-20-12-6-4-7-13-20)19-21-14-8-5-9-15-21/h4-17H,18-19H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVPIYNJCTUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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